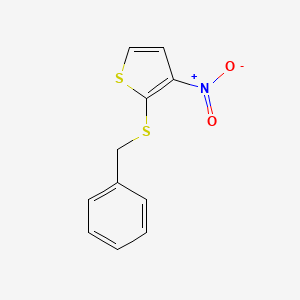
2-Benzylsulfanyl-3-nitro-thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylsulfanyl-3-nitro-thiophene is a useful research compound. Its molecular formula is C11H9NO2S2 and its molecular weight is 251.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The biological properties of 2-benzylsulfanyl-3-nitro-thiophene have been investigated for their potential therapeutic effects. Thiophene derivatives are known for exhibiting a broad spectrum of biological activities, including:
- Antimicrobial Activity: Compounds containing thiophene rings have demonstrated effectiveness against various bacterial strains. The sulfonamide component often enhances antibacterial properties, making these compounds candidates for further exploration in antimicrobial therapies .
- Antitumor Activity: Research indicates that thiophene derivatives can inhibit cancer cell proliferation. For instance, related compounds have shown significant cytotoxic effects against cancer cell lines, including melanoma and non-small cell lung cancer. The mechanism often involves disruption of microtubule polymerization, which is critical for cell division .
- Anticonvulsant Properties: Some studies have evaluated the anticonvulsant potential of thiophene derivatives. Compounds structurally similar to this compound have shown protective effects against seizures in animal models .
Material Science Applications
Beyond biological applications, this compound has potential applications in material sciences:
- Optoelectronic Materials: Thiophene-based compounds are being explored as materials for organic electronics due to their favorable electronic properties. They can serve as conductive polymers or components in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
- Sensors: The unique electronic properties of thiophenes make them suitable for use in sensors, particularly those designed to detect environmental pollutants or biological markers .
Synthetic Applications
The synthesis of this compound can be achieved through various methods, often involving the nitration and functionalization of thiophene derivatives:
- Nitration Reactions: The introduction of the nitro group can be performed using standard nitration techniques, which involve the reaction of thiophenes with nitric acid under controlled conditions .
- Functionalization Strategies: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions on appropriate precursors, allowing for the synthesis of diverse derivatives with tailored properties .
Case Study 1: Antitumor Evaluation
A series of studies evaluated the antitumor efficacy of thiophene derivatives similar to this compound. These studies revealed that certain compounds exhibited IC50 values as low as 0.1 µM against melanoma cell lines, indicating strong potential for development as anticancer agents .
Case Study 2: Antimicrobial Testing
In vitro assays demonstrated that thiophene derivatives possess broad-spectrum antimicrobial activity with minimal inhibitory concentrations (MIC) often in the low µg/mL range. This highlights their potential application in developing new antibiotics or antifungal agents .
Data Table: Summary of Biological Activities
Eigenschaften
Molekularformel |
C11H9NO2S2 |
|---|---|
Molekulargewicht |
251.3 g/mol |
IUPAC-Name |
2-benzylsulfanyl-3-nitrothiophene |
InChI |
InChI=1S/C11H9NO2S2/c13-12(14)10-6-7-15-11(10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
ZFSITVKIPCUGFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=C(C=CS2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













